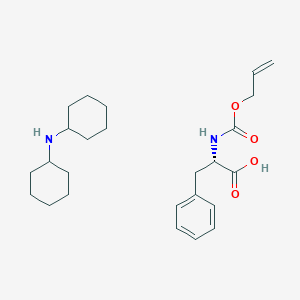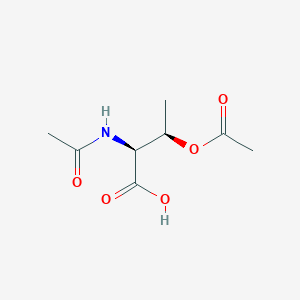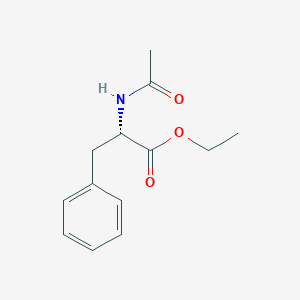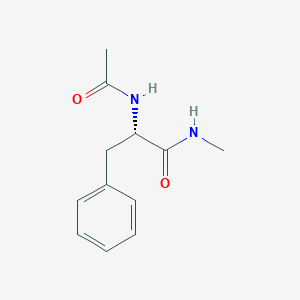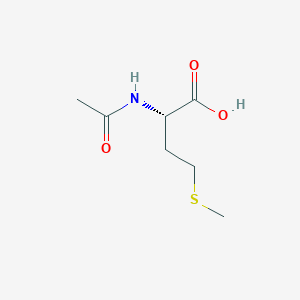
N-Acetyl-L-methionine
Übersicht
Beschreibung
N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is known for its white crystalline appearance and is soluble in water, ethanol, and ethyl acetate . N-Acetyl-DL-methionine is used in various fields, including pharmaceuticals, food additives, and biochemical research.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-DL-Methionin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der Peptidsynthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Untersucht wegen seiner Rolle in Stoffwechselwegen und als Ergänzung in Zellkulturmedien.
Industrie: Als Lebensmittelzusatzstoff und in der Produktion von Pharmazeutika eingesetzt.
5. Wirkmechanismus
N-Acetyl-DL-Methionin übt seine Wirkungen durch verschiedene Mechanismen aus:
Stoffwechselwege: Es wird zu Methionin metabolisiert, das für die Proteinsynthese und andere Stoffwechselfunktionen unerlässlich ist.
Molekulare Ziele: Die Verbindung interagiert mit Enzymen, die am Aminosäurestoffwechsel beteiligt sind, wie z. B. L-Aminoacylase.
Beteiligte Wege: Es spielt eine Rolle bei der Synthese von S-Adenosylmethionin, einem wichtigen Methylspender in zahlreichen biochemischen Reaktionen.
Ähnliche Verbindungen:
N-Acetyl-L-Methionin: Ähnlich in der Struktur, enthält aber nur das L-Isomer.
Methionin: Die Ausgangsamino-säure ohne die Acetylgruppe.
S-Adenosylmethionin: Ein Derivat, das an Methylierungsreaktionen beteiligt ist.
Einzigartigkeit: N-Acetyl-DL-Methionin ist aufgrund seiner acetylierten Form einzigartig, die seine Löslichkeit, Stabilität und Reaktivität im Vergleich zu Methionin beeinflussen kann. Das Vorhandensein sowohl von D- als auch von L-Isomeren ermöglicht breitere Anwendungen in Forschung und Industrie .
Wirkmechanismus
Target of Action
N-Acetyl-L-methionine is an amino acid derivative that plays a crucial role in various biological processes . It primarily targets Rhodopsin in humans and N-acylamino acid racemase in Amycolatopsis sp . It also has a significant impact on protein synthesis and the regulation of antioxidant response in organisms .
Mode of Action
This compound interacts with its targets to bring about changes in the organism. For instance, it has been observed to increase the levels of certain amino acids in triple-negative breast cancer cells . It is also a superior reactive oxygen species (ROS) scavenger , which helps in maintaining the redox balance in cells.
Biochemical Pathways
This compound is involved in the methionine biosynthesis pathway . By strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-methionine production can be increased .
Pharmacokinetics
It has been suggested that this compound is superior in preserving the normal pharmacokinetics of recombinant human serum albumin (rhsa) .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . It also shows potential in protecting albumin preparations against oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that dietary supplementation with this compound improves growth performance, carcass traits, meat quality, and oxidative stability in ruminants . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-Acetyl-L-methionine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation and transsulfuration pathways . The exact nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell growth and mitochondrial activity of certain cancer cells in a concentration-dependent and time-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. It is known to interact with Rhodopsin and N-acylamino acid racemase
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in lactating dairy cows, supplementation with this compound improved milk yield and protein synthesis in the liver, and lowered lipid peroxidation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In lactating dairy cows, for instance, supplementation with varying amounts of this compound resulted in different effects on milk yield and other parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the methylation and transsulfuration pathways . It interacts with various enzymes and cofactors in these pathways.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: N-Acetyl-DL-Methionin kann durch Acetylierung von DL-Methionin mit Essigsäureanhydrid als Acetylierungsmittel synthetisiert werden. Die Reaktion erfolgt typischerweise in einem sauren Medium, wie z. B. Essigsäure . Die allgemeine Reaktion lautet wie folgt: [ \text{DL-Methionin} + \text{Essigsäureanhydrid} \rightarrow \text{N-Acetyl-DL-Methionin} + \text{Essigsäure} ]
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von N-Acetyl-DL-Methionin häufig die enzymatische Umwandlung von DL-Methionin. Dieser Prozess umfasst die Acetylierung von DL-Methionin, gefolgt von der selektiven enzymatischen Umwandlung des L-Isomers unter Verwendung von L-Aminoacylase. Das L-Methionin wird dann durch Verfahren wie Alkoholextraktion oder Kristallisation abgetrennt und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Acetyl-DL-Methionin durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Die Verbindung kann hydrolysiert werden, um Methionin und Essigsäure zu liefern.
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen substituiert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Typischerweise in Gegenwart von Wasser und einem Säure- oder Basenkatalysator durchgeführt.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Hydroxylamin können verwendet werden, um die Acetylgruppe zu ersetzen.
Hauptprodukte:
Hydrolyse: Methionin und Essigsäure.
Oxidation: Methioninsulfoxid und Methioninsulfon.
Substitution: N-Hydroxy-DL-Methionin.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-methionine: Similar in structure but only contains the L-isomer.
Methionine: The parent amino acid without the acetyl group.
S-adenosylmethionine: A derivative involved in methylation reactions.
Uniqueness: N-Acetyl-DL-methionine is unique due to its acetylated form, which can influence its solubility, stability, and reactivity compared to methionine. The presence of both D- and L-isomers allows for broader applications in research and industry .
Eigenschaften
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037022 | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-47-5, 65-82-7 | |
| Record name | N-Acetylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLMETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-Acetyl-L-methionine?
A1: this compound functions as a source of L-methionine. It is deacetylated in animals and humans to release L-methionine, making it bioavailable for various metabolic processes. []
Q2: Is this compound directly released into the plasma after administration?
A2: Research suggests that this compound is not directly released into the plasma. Instead, it is metabolized into L-methionine before entering circulation. [, ]
Q3: Do infants metabolize this compound differently than adults?
A3: Studies indicate that infants metabolize both L-methionine and this compound more rapidly than adults, leading to lower peak plasma methionine concentrations and areas under the plasma methionine concentration-time curves. []
Q4: How does the metabolism of this compound differ from N-Acetyl-D-methionine?
A4: this compound is efficiently converted to L-methionine in the body. In contrast, N-Acetyl-D-methionine is poorly utilized as a methionine source due to its different metabolic pathway. It leads to a much smaller increase in plasma methionine levels and is primarily detected as N-Acetyl-D-methionine in the plasma. []
Q5: Is the acetate moiety of this compound metabolized?
A5: Yes, the acetate moiety of this compound can be metabolized to carbon dioxide, as demonstrated in studies using radiolabeled this compound. []
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C7H13NO3S.
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 191.25 g/mol.
Q8: Can this compound be used as a methionine supplement in diets?
A8: Yes, this compound has been proposed and studied as a potential replacement for L-methionine in supplementing food products that are deficient in this essential amino acid. [, , , , ]
Q9: Does this compound offer any advantages over L-methionine as a food supplement?
A9: this compound is considered a good candidate for supplementing food with L-methionine due to its nutritional equivalence to L-methionine, as evidenced by rat feeding studies. It also has the potential advantage of producing less objectionable odors during food processing compared to L-methionine. [, , ]
Q10: Are there any potential benefits of this compound in the context of cancer?
A12: Research suggests that this compound may play a role in inhibiting tumor growth. Specifically, dietary manipulation of the arginine-N-Acetyl-L-methionine balance has been shown to inhibit the growth of subcutaneously transplanted Morris hepatomas in rats without causing body weight loss. [] This finding suggests that this compound might contribute to anticancer strategies, but further research is needed to confirm this potential benefit. Additionally, a new anti-cancer infusion solution containing this compound, along with other compounds like α-ketoglutaric acid, hydroxymethylfurfural, and N-acetyl-L-selenomethionine, has shown promising results and is currently in the testing phase. []
Q11: Can this compound be used in the development of sensors?
A13: Yes, this compound has been utilized in the development of electrochemical sensors. For example, a sensor based on an enzymatic system coupled with an ammonia gas sensor has been developed for the detection of this compound. [] Additionally, this compound can be used as a component in the fabrication of polymer films for electrochemical sensors. These sensors exhibit strong electrocatalytic activity towards the oxidation of ascorbic acid, uric acid, and nitrite. []
Q12: What is the role of this compound in the study of ruthenium polypyridyl anticancer drugs?
A14: this compound has been explored as a photocleavable protective group for ruthenium polypyridyl complexes, aiming to improve their selectivity towards cancer cells and reduce general toxicity. [] This approach leverages the controlled release of this compound from the complex upon visible-light irradiation, potentially leading to a more targeted delivery of the cytotoxic ruthenium species.
Q13: What are some important areas for future research on this compound?
A13:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
